
205640-90-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orexin A, also known as hypocretin 1, is a neuropeptide that plays a crucial role in regulating wakefulness, appetite, and energy homeostasis. It is an endogenous agonist at orexin receptors, specifically OX1 and OX2 receptors, with high affinity. Orexin A is involved in various hypothalamic functions, influencing neurotransmitter systems such as dopamine, norepinephrine, histamine, and acetylcholine to stabilize sleep cycles .
Mechanism of Action
Target of Action
The compound with CAS number 205640-90-0 is known as Orexin A , a neuropeptide that is endogenous to humans, rats, and mice . It primarily targets the Orexin receptors OX1 and OX2 . These receptors are G protein-coupled receptors located in the hypothalamus and other parts of the brain, playing crucial roles in regulating feeding behavior, sleep-wake cycle, and other hypothalamic functions .
Mode of Action
Orexin A acts as an agonist at the orexin receptors, meaning it binds to these receptors and activates them . It has a high affinity for both OX1 and OX2 receptors, with Ki values of 20 and 38 nM respectively . This interaction leads to various physiological changes, including the stimulation of feeding following central administration .
Biochemical Pathways
The activation of orexin receptors by Orexin A triggers several downstream effects. It is involved in the regulation of feeding, sleep and wakefulness . The exact biochemical pathways affected by Orexin A are complex and involve multiple neural circuits and neurotransmitter systems. It’s known that the orexin system plays a key role in the integration of various metabolic, circadian, and stress signals for the coordinated regulation of sleep-wake patterns and energy homeostasis .
Pharmacokinetics
It is known that orexin a is soluble in water up to 1 mg/ml , which could influence its bioavailability and distribution in the body
Result of Action
The activation of orexin receptors by Orexin A has several molecular and cellular effects. It stimulates feeding following central administration . It may also impair neurogenesis and hippocampal plasticity in mice . Furthermore, Orexin A has been found to improve glucose control and beta cell functions in type 2 diabetic animals .
Action Environment
The action, efficacy, and stability of Orexin A can be influenced by various environmental factors. For instance, the central administration of Orexin A suggests that its effects are likely influenced by the central nervous system environment . .
Biochemical Analysis
Biochemical Properties
Orexin A: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to its diverse biological functions .
Cellular Effects
Orexin A: has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Orexin A is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Orexin A change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of Orexin A vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, provide valuable insights into its biochemical properties .
Metabolic Pathways
Orexin A: is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Orexin A within cells and tissues involve interactions with transporters or binding proteins. Its localization or accumulation can be affected by these interactions .
Subcellular Localization
The subcellular localization of Orexin A and its effects on activity or function are essential aspects of its biochemical properties. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Orexin A is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for Orexin A is Glp-Pro-Leu-Pro-Asp-Cys-Cys-Arg-Gln-Lys-Thr-Cys-Ser-Cys-Arg-Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2, with disulfide bridges between cysteines 6 and 12, and cysteines 7 and 14 .
Industrial Production Methods: Industrial production of Orexin A involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve a purity of over 95%. The peptide is then lyophilized to obtain a freeze-dried solid, which is stored under dry, frozen, and dark conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Orexin A primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in SPPS.
Disulfide Bridge Formation: Oxidizing agents like iodine or air oxidation are employed to form disulfide bridges between cysteine residues.
Major Products Formed: The major product formed is the fully synthesized and correctly folded Orexin A peptide with the specific disulfide bridges .
Scientific Research Applications
Orexin A has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in regulating sleep-wake cycles, feeding behavior, and energy homeostasis.
Medicine: Studied for its potential therapeutic applications in treating sleep disorders such as narcolepsy, as well as its effects on cognitive functions and glucose metabolism in type 2 diabetes
Industry: Utilized in the development of orexin receptor agonists and antagonists for pharmaceutical research
Comparison with Similar Compounds
Orexin B (Hypocretin 2): Another neuropeptide that binds to orexin receptors but has a different peptide sequence and slightly different receptor affinity.
Neuropeptide Y: A peptide involved in regulating appetite and energy balance, similar to Orexin A but with different receptor targets and mechanisms of action.
Melanin-Concentrating Hormone: Another hypothalamic peptide involved in energy homeostasis and feeding behavior.
Uniqueness of Orexin A: Orexin A is unique due to its specific role in stabilizing sleep-wake cycles and its high affinity for both OX1 and OX2 receptors. Its ability to influence multiple neurotransmitter systems and its involvement in both sleep regulation and feeding behavior distinguish it from other similar neuropeptides .
Properties
CAS No. |
205640-90-0 |
|---|---|
Molecular Formula |
C₁₅₂H₂₄₃N₄₇O₄₄S₄ |
Molecular Weight |
3561.1 |
Purity |
98% |
sequence |
{Glp}-Pro-Leu-Pro-Asp-Cys-Cys-Arg-Gln-Lys-Thr-Cys-Ser-Cys-Arg-Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-IIE-Leu-Thr-Leu-NH2 (Disulfide bridge: Cys6-Cys12, Cys7-Cys14) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


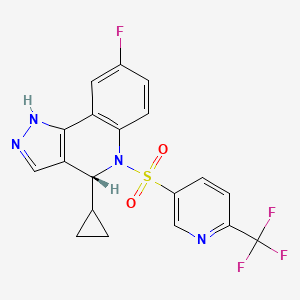
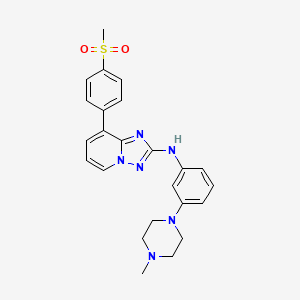
![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)
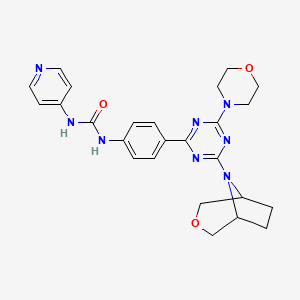
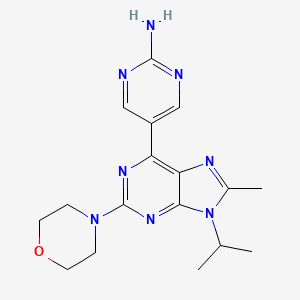
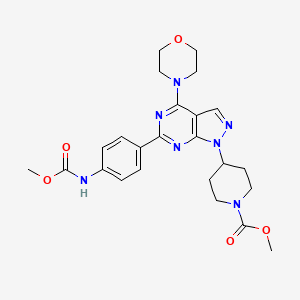
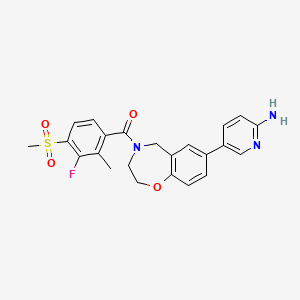
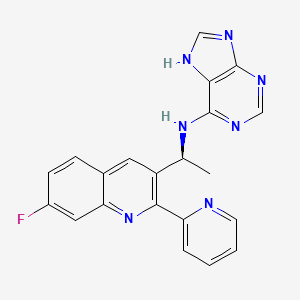
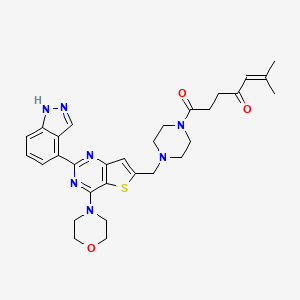
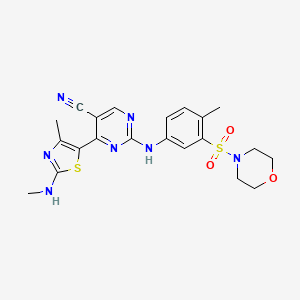
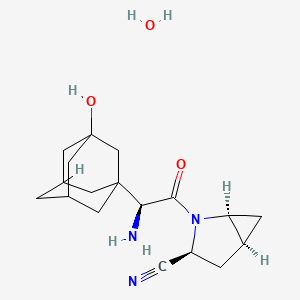
![N-Methyl-4-[4-[[3'-(hydroxycarbamoyl)spiro[piperidine-4,1'-cyclopentane]-3'-yl]sulfonyl]phenoxy]benzamide](/img/structure/B612270.png)
![1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide](/img/structure/B612272.png)
![(2S)-2-[6-[6-[6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]hexanoylamino]hexanoylamino]hexanoylamino]-4-methyl-N-[(2S)-4-methyl-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B612273.png)
